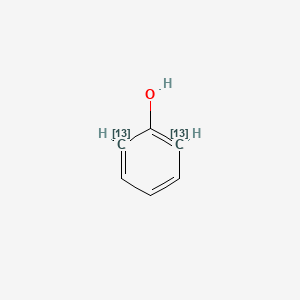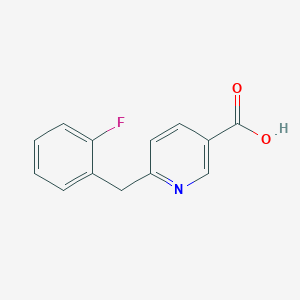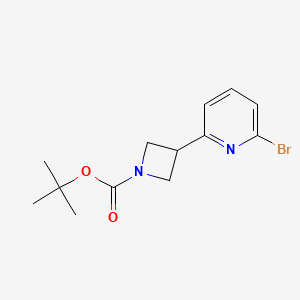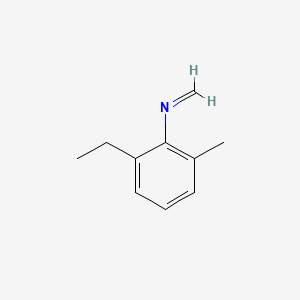![molecular formula C31H37Cl4N2PRuS B12084209 Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd with dichloromethane is a complex organometallic compound It features a ruthenium center coordinated with triphenylphosphine, dichloride, and a chiral diamine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of a ruthenium trichloride precursor, which is reacted with triphenylphosphine and the chiral diamine ligand in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere, such as a nitrogen or argon glovebox, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Addition: The compound can participate in addition reactions, particularly with unsaturated substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学研究应用
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is utilized in industrial processes that require efficient and selective catalysis.
作用机制
The mechanism by which Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane exerts its effects involves coordination to substrates through its ruthenium center. The chiral diamine ligand provides stereochemical control, while the triphenylphosphine ligand stabilizes the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
- Dichlororel-[N®]-N-[2-[®-(phenylmethyl)thio-κS]ethyl]-4-morpholineethanamine-κNN4,κN4ruthenium(II), compd. with dichloromethane
- Dichlororel-[N®]-N-[2-[®-(phenylmethyl)thio-κS]ethyl]-4-morpholineethanamine-κNN4,κN4ruthenium(II), compd. with dichloromethane
Uniqueness
What sets Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane apart is its unique combination of ligands, which provides specific stereochemical and electronic properties. This makes it particularly effective in certain catalytic and biological applications compared to its analogs.
属性
分子式 |
C31H37Cl4N2PRuS |
|---|---|
分子量 |
743.6 g/mol |
IUPAC 名称 |
dichloromethane;dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C12H20N2S.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;2-1-3;;;/h1-15H;3-7,13H,8-11H2,1-2H3;1H2;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
QHMGFBGXCCIWAH-UHFFFAOYSA-L |
规范 SMILES |
CN(C)CCNCCSC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)

![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)





![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
